![molecular formula C12H6BrFO B12818531 1-Bromo-6-fluorodibenzo[b,d]furan](/img/structure/B12818531.png)
1-Bromo-6-fluorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-fluorodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6BrFO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 1 and 6 are replaced by bromine and fluorine atoms, respectively. This compound is of significant interest in various fields, including organic synthesis and materials science, due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-fluorodibenzo[b,d]furan can be synthesized through several methods. One common approach involves the bromination and fluorination of dibenzofuran. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-6-fluorodibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of 1-Bromo-6-fluorodibenzo[b,d]furan depends on its specific application. In chemical reactions, the bromine and fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
1-Bromo-6-chlorodibenzo[b,d]furan: Similar structure but with a chlorine atom instead of fluorine.
1-Bromo-6-iododibenzo[b,d]furan: Contains an iodine atom instead of fluorine.
1-Fluoro-6-chlorodibenzo[b,d]furan: Both bromine and fluorine atoms are replaced by chlorine.
Uniqueness: 1-Bromo-6-fluorodibenzo[b,d]furan is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. The combination of these halogens can enhance the compound’s stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H6BrFO |
|---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
1-bromo-6-fluorodibenzofuran |
InChI |
InChI=1S/C12H6BrFO/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |
InChI Key |
CVBPBKGCEWGRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


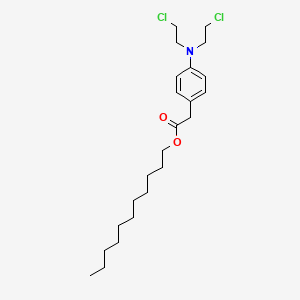
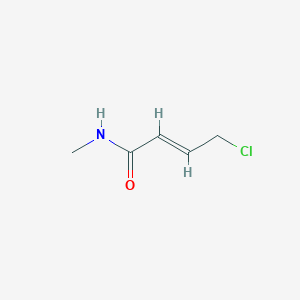
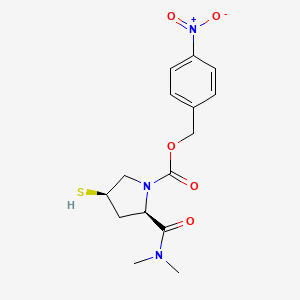
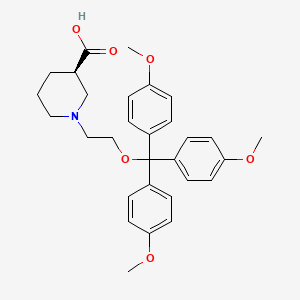
![1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B12818475.png)
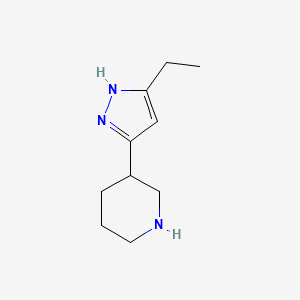
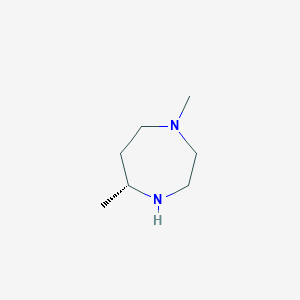
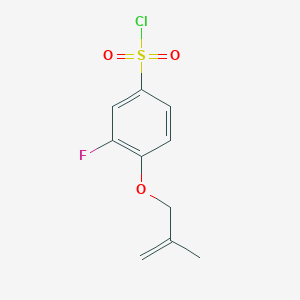
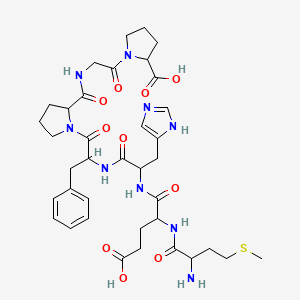
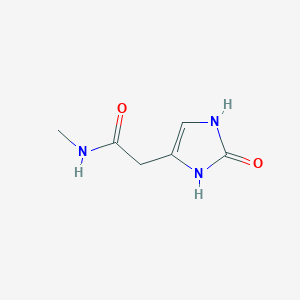
![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
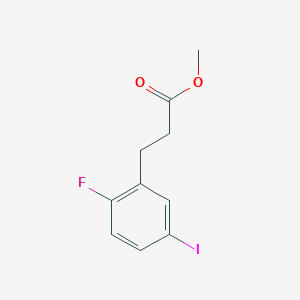
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)
